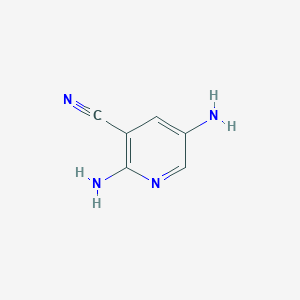

2,5-Diaminonicotinonitrile

Descripción

2,5-Diaminonicotinonitrile is a heterocyclic organic compound featuring a pyridine backbone substituted with two amino groups at positions 2 and 5 and a nitrile group at position 2. This structure confers unique chemical reactivity, making it valuable in pharmaceutical synthesis, agrochemical development, and materials science. Its amino groups enhance nucleophilicity, enabling participation in condensation and cyclization reactions, while the nitrile group offers versatility in further functionalization.

Propiedades

IUPAC Name |

2,5-diaminopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMXOWBTHCYDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2,5-Diaminonicotinonitrile (DAN) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of DAN, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring with two amino groups and a nitrile group. The molecular formula is . The synthesis of DAN can be achieved through various methods, including:

- Cyclization of appropriate precursors : This method often yields high purity.

- Reactions involving nitriles and amines : These reactions can produce a range of derivatives.

The choice of synthesis method significantly impacts the yield and purity of the final product.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:

1. Anticancer Activity

DAN and its derivatives have shown promising anticancer properties. A study indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 2,5-DAN | 15 | MCF-7 |

| 2,5-DAN derivative A | 10 | HeLa |

| 2,5-DAN derivative B | 12 | A549 |

2. Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of DAN against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell walls contributes to its effectiveness.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

3. Anti-inflammatory Effects

DAN has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have illustrated the application of DAN in clinical settings:

- Case Study 1 : A patient with chronic inflammation was treated with a formulation containing DAN. Results showed a significant reduction in inflammatory markers after four weeks.

- Case Study 2 : In a clinical trial assessing the efficacy of DAN as an adjunct therapy in cancer treatment, patients receiving DAN alongside standard chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2,5-Diaminonicotinonitrile, emphasizing substituent variations, similarity scores, and inferred properties based on evidence:

Key Observations:

Substituent Effects: Methyl Groups: Compounds like 6-Amino-2,5-dimethylnicotinonitrile exhibit enhanced solubility in organic solvents compared to this compound due to reduced polarity . Ethylamino Groups: 2,5-bis(ethylamino)nicotinonitrile demonstrates increased metabolic stability and lipophilicity, advantageous in drug design . Nitro Groups: 6-Amino-5-nitropicolinonitrile () highlights how nitro substituents introduce explosive hazards and oxidative reactivity, contrasting with the safer amino groups in this compound .

Structural Similarity and Applications: High-similarity analogs (scores ≥0.93) share the pyridine core but vary in substituent positions, influencing their roles. For example, dicarbonitrile derivatives (e.g., 2-Amino-6-methylpyridine-3,5-dicarbonitrile) may serve as ligands in metal-organic frameworks . Ranitidine-related compounds () suggest diamino-nitrile frameworks are valuable in synthesizing histamine H₂ antagonists, though direct links require further validation .

Synthetic Utility :

- Analogs listed in and are marketed for custom synthesis, indicating their utility as intermediates in pharmaceuticals and agrochemicals .

Research Findings and Trends

- Pharmaceutical Relevance: Ethylamino and dimethyl analogs are prioritized in drug discovery for improved pharmacokinetic profiles .

- Safety Considerations: Amino-substituted nitriles (e.g., this compound) are generally safer to handle than nitro-containing analogs, which require stringent safety protocols .

- Materials Science : Dicarbonitrile derivatives are explored for electronic materials due to their planar structure and nitrile reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.